![molecular formula C22H26N2O2 B2441904 1-(4-Methoxyphenyl)-4-phenyl-3-(piperidinomethyl)-2-azetanone CAS No. 478049-89-7](/img/structure/B2441904.png)
1-(4-Methoxyphenyl)-4-phenyl-3-(piperidinomethyl)-2-azetanone
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Description
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds often involve reactions like cyclization of diamine derivatives, the Ugi reaction, ring opening of aziridines, and intermolecular cycloaddition . Please consult a professional chemist for accurate synthesis methods .
Scientific Research Applications
Analytical Characterization and Pharmacological Activity
- Studies on psychoactive arylcyclohexylamines, including compounds with a methoxyphenyl component, focus on analytical profiles and determination in biological matrices. These compounds are characterized using various analytical techniques, highlighting the importance of robust methods for qualitative and quantitative analysis in pharmacological research (De Paoli et al., 2013).
Neurotoxicity and Neuroprotection
- Research on the neurotoxic potential of compounds structurally related to MPTP, including those with methoxyphenyl components, underscores the importance of understanding the neurotoxic effects and identifying safer analogues for medicinal chemistry (Zimmerman et al., 1986).
Ligand Binding and Receptor Affinity
- Investigations into the binding affinity and selectivity of ketamine and phencyclidine analogues for receptors such as the glutamate NMDA receptor and serotonin transporter illustrate the compound's relevance in studying neurotransmission and potential therapeutic applications (Roth et al., 2013).
Crystal Structure and Molecular Design
- The crystal structure analysis of compounds with methoxyphenyl and piperidine components aids in the understanding of molecular conformation and interactions, crucial for the design of drugs with specific pharmacological profiles (Suressh et al., 2014).
Synthesis and Antiallergy Activity
- Synthesis and evaluation of piperidines for antiallergy activity demonstrate the potential of these compounds in developing new therapeutic agents. The focus on specific activities and the search for potent and selective agents underscore the importance of chemical synthesis in drug discovery (Walsh et al., 1989).
properties
IUPAC Name |
1-(4-methoxyphenyl)-4-phenyl-3-(piperidin-1-ylmethyl)azetidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O2/c1-26-19-12-10-18(11-13-19)24-21(17-8-4-2-5-9-17)20(22(24)25)16-23-14-6-3-7-15-23/h2,4-5,8-13,20-21H,3,6-7,14-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLCAMQMPRIAKTP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(C(C2=O)CN3CCCCC3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701325745 |
Source
|
Record name | 1-(4-methoxyphenyl)-4-phenyl-3-(piperidin-1-ylmethyl)azetidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701325745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
51.7 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24818875 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(4-Methoxyphenyl)-4-phenyl-3-(piperidinomethyl)-2-azetanone | |
CAS RN |
478049-89-7 |
Source
|
Record name | 1-(4-methoxyphenyl)-4-phenyl-3-(piperidin-1-ylmethyl)azetidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701325745 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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